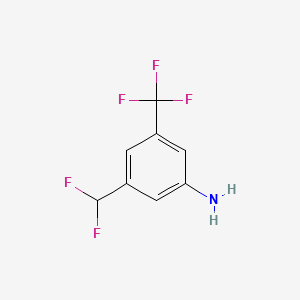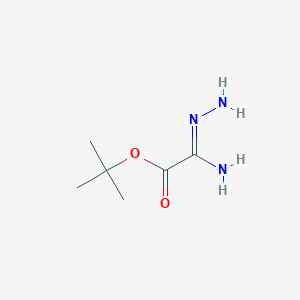
tert-butyl (N'-aminocarbamimidoyl)formate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (N’-aminocarbamimidoyl)formate is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, an aminocarbamimidoyl group, and a formate ester. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (N’-aminocarbamimidoyl)formate typically involves the reaction of tert-butyl formate with an appropriate aminocarbamimidoyl precursor. One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent to facilitate the formation of the desired ester. The reaction conditions often include a solvent such as dichloromethane and a catalyst to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of tert-butyl (N’-aminocarbamimidoyl)formate may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high yield. The use of automated systems and advanced monitoring techniques further enhances the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (N’-aminocarbamimidoyl)formate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl hydroperoxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or peroxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new esters or amides .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl (N’-aminocarbamimidoyl)formate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex reaction mechanisms, making it valuable for the synthesis of novel compounds and materials .
Biology
In biological research, the compound is used as a probe to study enzyme mechanisms and protein interactions. Its ability to form stable complexes with biomolecules makes it a useful tool for investigating biochemical pathways and molecular targets .
Medicine
Its chemical properties enable it to be modified into active pharmaceutical ingredients with therapeutic effects .
Industry
In industrial applications, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes, including the production of polymers, coatings, and adhesives .
Mecanismo De Acción
The mechanism of action of tert-butyl (N’-aminocarbamimidoyl)formate involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to the modulation of their activity. This interaction can result in the inhibition or activation of biochemical pathways, depending on the specific target and context .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl formate: Similar in structure but lacks the aminocarbamimidoyl group, making it less versatile in certain applications.
tert-Butyl acetate: Another ester with different reactivity and applications.
tert-Butyl propionate: Similar ester but with a different carbon chain length, affecting its chemical properties and uses.
Uniqueness
tert-Butyl (N’-aminocarbamimidoyl)formate stands out due to its unique combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields of research and industry .
Propiedades
Número CAS |
16721-42-9 |
|---|---|
Fórmula molecular |
C6H13N3O2 |
Peso molecular |
159.19 g/mol |
Nombre IUPAC |
tert-butyl (2Z)-2-amino-2-hydrazinylideneacetate |
InChI |
InChI=1S/C6H13N3O2/c1-6(2,3)11-5(10)4(7)9-8/h8H2,1-3H3,(H2,7,9) |
Clave InChI |
ZEAAYQYCBOZTNH-UHFFFAOYSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)/C(=N/N)/N |
SMILES canónico |
CC(C)(C)OC(=O)C(=NN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Bromo-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B15296629.png)
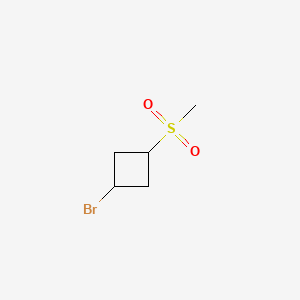
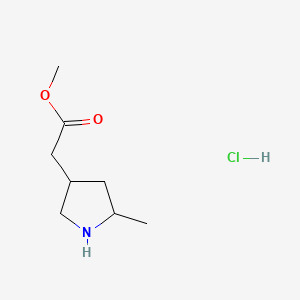
![1-{[(Tert-butoxy)carbonyl]amino}-3,4-dimethylcyclopent-3-ene-1-carboxylic acid](/img/structure/B15296642.png)
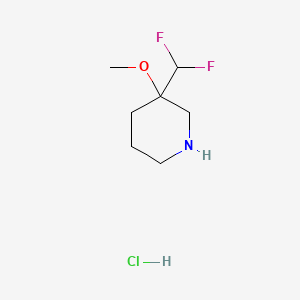
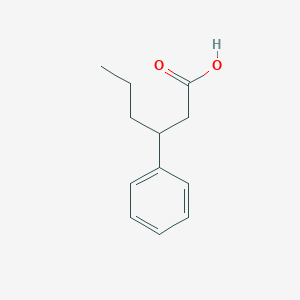
![tert-butyl N-{5-thiaspiro[3.5]nonan-8-yl}carbamate](/img/structure/B15296660.png)
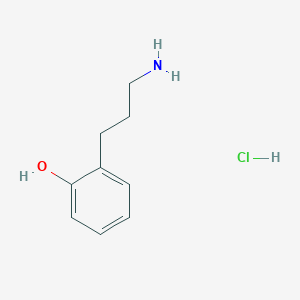
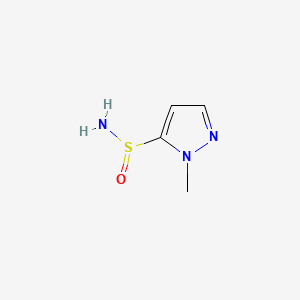

![4-[1-(Aminomethyl)cyclobutyl]pyridin-2-ol dihydrobromide](/img/structure/B15296674.png)

